D-sorbose 1-phosphate
Description
Properties
CAS No. |
2650-47-7 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6+/m1/s1 |
InChI Key |
ZKLLSNQJRLJIGT-PYWDMBMJSA-N |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |
Synonyms |
sorbose-1-phosphate |
Origin of Product |
United States |
Chemical Reactions Analysis
Aldolase-Catalyzed Condensation Reactions
D-sorbose 1-phosphate is synthesized via aldol condensation reactions catalyzed by DHAP-dependent aldolases. The RhaD aldolase from Escherichia coli enables the stereoselective coupling of dihydroxyacetone phosphate (DHAP) with D-glyceraldehyde to form this compound. This reaction also produces D-psicose 1-phosphate as a side product due to the enzyme's substrate flexibility .
Key Experimental Data:
| Parameter | Value/Outcome | Source |
|---|---|---|
| Substrate Pair | DHAP + D-glyceraldehyde | |
| Products Formed | This compound + D-psicose 1-phosphate | |
| Product Ratio (Sorbose:Psicose) | ~2:3 (observed via HPLC) | |
| Enzyme Used | RhaD Aldolase |
This reaction is part of a one-pot enzymatic system that generates DHAP in situ from L-glycerol 3-phosphate using glycerol phosphate oxidase (GPO), coupled with catalase to degrade harmful H₂O₂ byproducts .
Phosphate Hydrolysis Reactions
This compound undergoes dephosphorylation to yield D-sorbose, a rare sugar with nutraceutical applications. This reaction is catalyzed by alkaline phosphatase (AP) . Acid-catalyzed hydrolysis is also employed to remove the phosphate group in non-enzymatic conditions .
Reaction Pathway:
Substrate Specificity and Reaction Kinetics
The reactivity of this compound in aldolase-catalyzed reactions depends on the enzyme's stereochemical preferences and substrate structure.
Table: Substrate Specificity of DHAP-Dependent Aldolases
| Substrate | Relative Reactivity (%) | Notes |
|---|---|---|
| Dihydroxyacetone phosphate (DHAP) | 100 (reference) | Optimal substrate for aldolases |
| DHAP Phosphonate Analogue | 10 | Reduced activity due to P→C change |
| Acetol Phosphate | 0.01 | Minimal reactivity |
| Dihydroxyacetone Sulfate | 0 | Not a substrate |
-
Kinetic Insight : Alterations to the DHAP structure (e.g., phosphonate substitution) drastically reduce enzymatic activity, highlighting strict substrate requirements .
Stereochemical Outcomes and Product Isolation
The stereochemistry of aldolase reactions determines product distribution. For example:
-
L-glyceraldehyde reacts with DHAP to yield L-fructose 1-phosphate exclusively .
-
D-glyceraldehyde produces a 2:3 mixture of this compound and D-psicose 1-phosphate due to competing stereochemical pathways .
Isolation Method:
Products are separated using cation-exchange chromatography (Ca²⁺ resin) at 70°C, leveraging differential coordination affinities .
Comparison with Similar Compounds
Fructose 1-Phosphate
- Structure: Phosphorylated at the 1-position of β-D-fructofuranose.
- Metabolic Role :
- Regulatory Effects :
Mannitol 1-Phosphate
L-Fucose 1-Phosphate
- Structure : Phosphorylated at the 1-position of L-fucose.
- Metabolic Role: Involved in amino sugar and nucleoside sugar metabolism. Significantly impacts pork quality in metabolic studies, correlating with flavor development .
- Enzyme Interactions :
Ribose 1-Phosphate
Sedoheptulose 1-Phosphate
- Structure : Phosphorylated at the 1-position of sedoheptulose.
- Pathological Relevance :
Comparative Data Table
Key Findings and Implications
Structural Determinants of Function: The 1-phosphate group is critical for interactions with regulatory proteins (e.g., mannitol 1-phosphate with glucokinase regulatory protein) and enzymes (e.g., RmlA with L-fucose 1-phosphate). Stereochemistry (e.g., α vs. β anomers) significantly affects enzyme promiscuity, as seen in RmlA’s preference for α-L-fucose 1-phosphate over β-D-glucose 1-phosphate .
Metabolic Cross-Talk: Compounds like fructose 1-phosphate and mannitol 1-phosphate compete with fructose 6-phosphate for binding sites, modulating glucose metabolism .
Pathological and Industrial Relevance :
Preparation Methods
Substrate Specificity and Stereochemical Outcomes
One-Pot Multi-Enzyme Systems
To bypass DHAP instability and cost, researchers developed integrated enzymatic cascades generating DHAP in situ. A four-enzyme system combines:
-
Glycerol phosphate oxidase (GPO) : Oxidizes L-glycerol 3-phosphate to DHAP, producing H<sub>2</sub>O<sub>2</sub> as a byproduct.
-
Catalase : Degrades H<sub>2</sub>O<sub>2</sub> to prevent enzyme inactivation.
-
RhaD aldolase : Catalyzes DHAP and D-glyceraldehyde condensation.
-
Alkaline phosphatase (AP) : Dephosphorylates the aldol adducts to yield free sugars.
This system achieves 66% overall yield for L-fructose when using L-glyceraldehyde, while D-glyceraldehyde produces a 1:1 mixture of D-sorbose and D-psicose. Recent optimizations using Bacillus licheniformis tagatose aldolase (BGatY) and E. coli phosphatase (EYqaB) improved this compound titers to 378 mg/L with a 67% psicose predominance.
Table 1: Enzyme Activities in One-Pot Systems
| Enzyme Combination | D-Sorbose (mg/L) | D-Psicose (mg/L) | Psicose/Sorbose Ratio |
|---|---|---|---|
| EFruA + EYqaB | 130 | 249 | 1.91 |
| BGatY + EYqaB | 199 | 378 | 1.90 |
| EKbaY + EYqaB | 85 | 161 | 1.89 |
Purification via Cation Exchange Chromatography
Separation of this compound from epimeric byproducts leverages Ca<sup>2+</sup>-form cation exchange resins . At 70°C, this compound exhibits weaker coordination to Ca<sup>2+</sup> compared to D-psicose 1-phosphate, enabling baseline resolution. Elevated temperatures enhance resin selectivity by modulating carbohydrate-metal affinity, with optimal separation achieved at 70°C versus suboptimal resolution at 50–60°C. Post-chromatography, lyophilization yields >95% pure this compound, as verified by <sup>13</sup>C NMR and HPLC.
Cell-Based Synthesis in Engineered E. coli
To address DHAP instability, E. coli strains were engineered to overexpress RhaD aldolase and fructose-1-phosphatase (YqaB) . These strains convert intracellular glycerol into DHAP via endogenous metabolism, enabling de novo synthesis of this compound from D-glyceraldehyde. Fed-batch fermentations achieve titers exceeding 1.2 g/L , though product inhibition of aldolases limits further yield improvements.
Comparative Analysis of Enzymatic vs. Chemical Methods
While chemical synthesis of this compound remains unreported, enzymatic approaches dominate due to:
-
Stereocontrol : Aldolases avoid racemization common in chemical aldol reactions.
-
Sustainability : Multi-enzyme systems operate in aqueous buffers, eliminating organic solvents.
-
Scalability : Cation exchange purification is adaptable to industrial production.
Challenges persist in DHAP supply and epimer separation , driving ongoing research into immobilized enzymes and continuous-flow systems .
Q & A
Q. What enzymatic pathways involve D-sorbose 1-phosphate, and how are they experimentally validated?
this compound is a phosphorylated sugar intermediate in specific metabolic pathways. Ketohexokinase (EC 2.7.1.3) catalyzes the phosphorylation of D-fructose to D-fructose 1-phosphate, and studies indicate that this enzyme can also act on D-sorbose, producing this compound . Experimental validation typically involves:
- Substrate specificity assays : Testing purified enzymes against D-sorbose and analogs under controlled pH/temperature.
- Kinetic analysis : Measuring , , and inhibition constants using spectrophotometry or LC-MS/MS .
- Genetic knockout models : Disrupting candidate genes in microbial systems (e.g., E. coli) to observe pathway disruptions .
Q. How is this compound detected and quantified in biological samples?
- Chromatographic methods : Reverse-phase HPLC or ion-exchange chromatography coupled with refractive index detection can separate phosphorylated sugars .
- Mass spectrometry : LC-MS/MS with stable isotope-labeled internal standards (e.g., -labeled analogs) ensures specificity and minimizes matrix effects .
- Enzymatic assays : Coupling reactions with NADH/NAD+ redox systems to measure product formation spectrophotometrically .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported substrate specificities of enzymes acting on this compound?
Discrepancies often arise from differences in experimental conditions (e.g., pH, cofactors) or enzyme isoforms. Methodological strategies include:
- Comparative kinetic studies : Testing enzymes across pH gradients and divalent cation concentrations (e.g., Mg) to identify optimal activity windows .
- Structural analysis : Using X-ray crystallography or cryo-EM to map active-site interactions and identify residues critical for substrate binding .
- Meta-analysis of literature : Systematically reviewing kinetic parameters (e.g., , ) across studies to identify outliers or methodological biases .
Q. What experimental designs are optimal for elucidating the metabolic fate of this compound in novel pathways?
- Isotopic tracing : Using - or -labeled this compound to track incorporation into downstream metabolites via NMR or mass spectrometry .
- Multi-omics integration : Combining transcriptomics (to identify upregulated enzymes) with metabolomics (to detect pathway intermediates) in model organisms .
- Knockdown/overexpression studies : Modulating candidate genes in microbial or cell culture systems to observe flux changes .
Q. How can researchers validate the accuracy of computational models predicting this compound interactions?
- Docking simulations vs. experimental data : Comparing predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .
- Free energy calculations : Using molecular dynamics (MD) simulations to validate transition states in enzymatic reactions .
- Sensitivity analysis : Testing model robustness by varying input parameters (e.g., substrate concentrations) and comparing outputs to empirical kinetics .
Methodological Challenges and Solutions
Q. What are common pitfalls in extrapolating in vitro enzyme kinetics to in vivo systems for this compound metabolism?
- Issue : Non-physiological substrate concentrations or missing allosteric regulators in vitro.
- Solution : Use physiological buffers (e.g., mimicking cytosolic conditions) and include relevant metabolites (e.g., ATP/ADP ratios) in assays .
- Validation : Compare in vitro values with intracellular substrate concentrations measured via metabolomics .
Q. How should researchers address low signal-to-noise ratios in this compound detection?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
